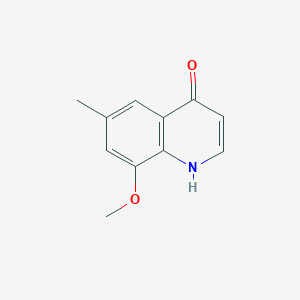

8-Methoxy-6-methylquinolin-4-ol

Vue d'ensemble

Description

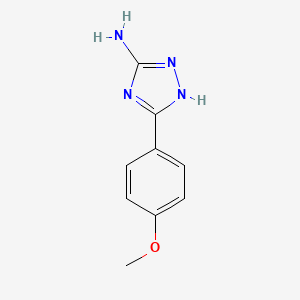

8-Methoxy-6-methylquinolin-4-ol, also known as MQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. MQ is a member of the quinoline family of compounds and has been found to possess a wide range of biological activities. The compound has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

1. Spectroscopic Studies and Computational Analyses

8-Methoxy-6-methylquinolin-4-ol, along with its derivatives, has been studied for its spectroscopic properties. Małecki et al. (2010) synthesized and characterized several derivatives using methods like IR, UV–vis, and NMR spectroscopy. They also employed density functional theory (DFT) for optimizing geometries and predicting electronic spectra, indicating the compound's significance in spectroscopic research and computational chemistry (Małecki et al., 2010).

2. Antimicrobial Activities

In the field of antimicrobial research, the derivatives of 8-Methoxy-6-methylquinolin-4-ol have shown promising results. Meyer et al. (2001) investigated 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, including 8-Methoxy-6-methylquinolin-4-ol, and found them to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

3. Applications in Cancer Diagnosis

Alireza et al. (2019) presented a study where a derivative of 8-Methoxy-6-methylquinolin-4-ol was used in an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

4. Antiparasitic Research

Nanayakkara et al. (2008) discussed the antiparasitic activities of 8-Aminoquinoline derivatives, including those related to 8-Methoxy-6-methylquinolin-4-ol. These compounds were found to be effective in animal models of malaria and other parasitic infections, showing their potential in antiparasitic drug development (Nanayakkara et al., 2008).

5. Luminescent Properties

Serdyuk et al. (2012) synthesized derivatives of 8-Methoxy-6-methylquinolin-4-ol and studied their luminescent properties. The study suggests the potential of these compounds in developingfluorescent materials, highlighting their significance in materials science and optical applications (Serdyuk et al., 2012).

6. Antitubercular Agents

Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, starting from a derivative of 8-Methoxy-6-methylquinolin-4-ol. These compounds showed potential as antitubercular agents, indicating the relevance of 8-Methoxy-6-methylquinolin-4-ol in the development of new treatments for tuberculosis (Thomas et al., 2011).

7. Synthesis of Complex Metal Compounds

Kitamura et al. (2000) described a method for synthesizing 2-(substituted methyl)quinolin-8-ols, which includes derivatives of 8-Methoxy-6-methylquinolin-4-ol. These compounds were used to create complex metal compounds, demonstrating their utility in inorganic chemistry and materials science (Kitamura et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 8-Methoxy-6-methylquinolin-4-ol is the Nur77 protein . Nur77 is a potential target for the treatment of cancer such as hepatocellular carcinoma .

Mode of Action

It is known that the compound acts as a modulator of the nur77 protein . The interaction between the compound and its target leads to changes in the activity of the protein, which can influence the progression of diseases such as cancer .

Biochemical Pathways

Given its interaction with the nur77 protein, it is likely that the compound influences pathways related to cell growth and apoptosis .

Result of Action

Given its role as a modulator of the nur77 protein, it is likely that the compound influences cell growth and apoptosis .

Propriétés

IUPAC Name |

8-methoxy-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-9(13)3-4-12-11(8)10(6-7)14-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLHKVAEYHPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-6-methylquinolin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)